molecular formula C44H28N4Pd B13103359 (meso-Tetraphenylporphyrinato)palladium

(meso-Tetraphenylporphyrinato)palladium

Cat. No.: B13103359
M. Wt: 719.1 g/mol
InChI Key: XKZUJMVAIVMVLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (meso-Tetraphenylporphyrinato)palladium typically involves the reaction of tetraphenylporphyrin (H2TPP) with a palladium salt, such as palladium(II) acetate or palladium(II) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethylformamide (DMF) under reflux conditions. For example, H2TPP and palladium(II) acetate can be refluxed in chloroform at 90°C for 12 hours under an inert atmosphere to yield the desired complex .

Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (meso-Tetraphenylporphyrinato)palladium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ketones are commonly formed, while in substitution reactions, the products vary based on the substituents introduced .

Mechanism of Action

The mechanism by which (meso-Tetraphenylporphyrinato)palladium exerts its effects involves the central palladium ion facilitating various chemical transformations. In catalytic processes, the palladium center undergoes cycles of oxidation and reduction, enabling the activation of substrates and the formation of products. In biological applications, the compound can interact with cellular components, such as DNA, leading to cytotoxic effects through mechanisms like oxidative stress .

Comparison with Similar Compounds

Uniqueness: (meso-Tetraphenylporphyrinato)palladium is unique due to the specific reactivity and catalytic properties imparted by the palladium center. It offers distinct advantages in certain oxidation and coupling reactions compared to its analogs with different metal centers .

Properties

Molecular Formula

C44H28N4Pd

Molecular Weight

719.1 g/mol

IUPAC Name

palladium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

XKZUJMVAIVMVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2]

Origin of Product

United States

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